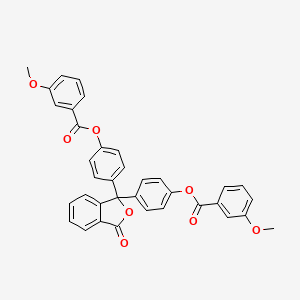![molecular formula C16H11F3N2OS B10886812 (2E)-2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886812.png)
(2E)-2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-CYANO-3-(3-METHYL-2-THIENYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(3-METHYL-2-THIENYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE typically involves a multi-step process. The initial step often includes the preparation of the thienyl and phenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts and solvents such as dichloromethane or toluene. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-CYANO-3-(3-METHYL-2-THIENYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles like amines or alcohols.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(E)-2-CYANO-3-(3-METHYL-2-THIENYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-2-CYANO-3-(3-METHYL-2-THIENYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-CYANO-3-(2-THIENYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE
- (E)-2-CYANO-3-(3-METHYL-2-THIENYL)-N~1~-[2-(FLUOROMETHYL)PHENYL]-2-PROPENAMIDE
Uniqueness
(E)-2-CYANO-3-(3-METHYL-2-THIENYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C16H11F3N2OS |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H11F3N2OS/c1-10-6-7-23-14(10)8-11(9-20)15(22)21-13-5-3-2-4-12(13)16(17,18)19/h2-8H,1H3,(H,21,22)/b11-8+ |
Clé InChI |
ORSDWGXQAWKFIN-DHZHZOJOSA-N |
SMILES isomérique |
CC1=C(SC=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F |
SMILES canonique |
CC1=C(SC=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(2,4,6-tribromophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886735.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10886737.png)
![(3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10886739.png)
![(5E)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B10886741.png)
![2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-chlorophenyl acetate](/img/structure/B10886746.png)
![S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate](/img/structure/B10886750.png)
![4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886754.png)
![2-{4-[1-(2,3,4-Trimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886768.png)
![N'-{(E)-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B10886772.png)
![5-(4-bromophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886773.png)
![{4-[(E)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10886780.png)

![(5Z)-5-[4-(diethylamino)benzylidene]-3-(4-ethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10886792.png)
![2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886802.png)
